

Application Notes and Protocols: Asymmetric Synthesis of (-)- γ -Ionone via Lipase-Mediated Kinetic Resolution

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Compound of Interest

Compound Name: (-)- γ -ionone

Cat. No.: B1251174

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Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (-)- γ -ionone, a valuable chiral fragrance and flavor compound. The described method utilizes a chemoenzymatic strategy, centered around the highly efficient kinetic resolution of a racemic 4-hydroxy- γ -ionone intermediate using lipase from *Pseudomonas cepacia*. This approach allows for the separation of diastereomers and enantiomers in a single enzymatic step, yielding enantiomerically enriched precursors that are subsequently converted to the target (-)- γ -ionone. This method is scalable and employs readily available reagents, making it suitable for both academic research and industrial applications.

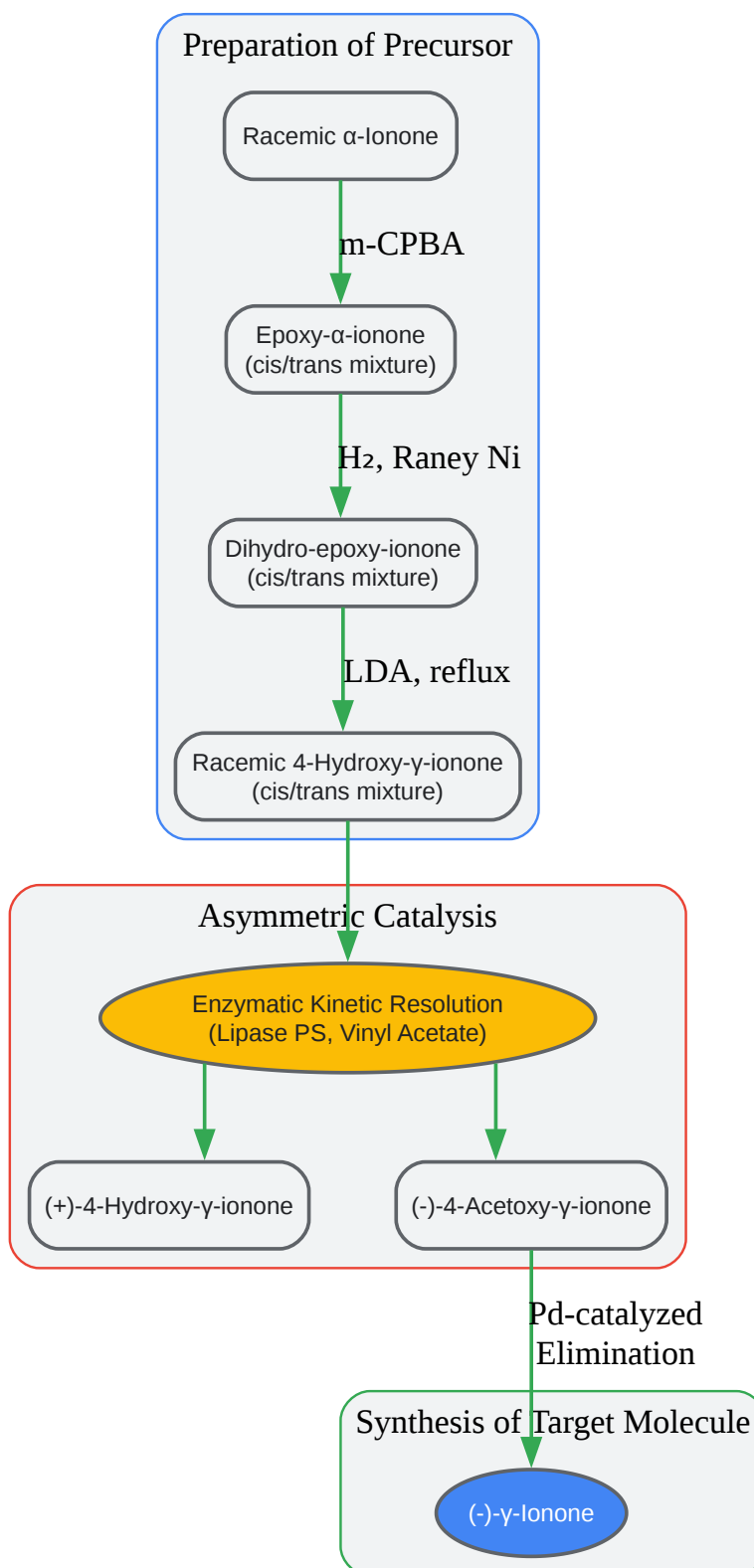
Introduction

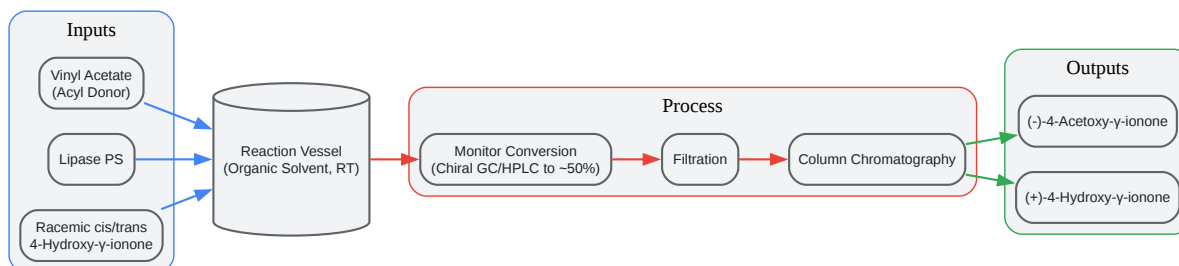
γ -ionone is a C13-apocarotenoid known for its characteristic violet and woody aroma. The olfactory properties of ionones are highly dependent on their stereochemistry, with enantiomers often exhibiting distinct scent profiles and odor thresholds. The (-)-enantiomer of γ -ionone is of particular interest to the fragrance and flavor industry. Traditional syntheses of γ -ionone often yield racemic mixtures, necessitating challenging chiral separation techniques. Asymmetric catalysis offers a direct route to enantiomerically pure compounds. This protocol details a robust chemoenzymatic method that leverages the high enantioselectivity and

diastereoselectivity of lipases to resolve a key chiral intermediate, providing an efficient pathway to (-)- γ -ionone.

Overall Synthesis Strategy

The synthesis begins with commercially available racemic α -ionone. A multi-step sequence involving epoxidation, hydrogenation, and rearrangement affords a racemic, diastereomeric mixture of 4-hydroxy- γ -ionone derivatives. The crucial step is the enzymatic kinetic resolution of this mixture. Lipase-mediated acetylation selectively acetylates one enantiomer of the cis-diastereomer, allowing for the separation of the unreacted alcohol and the newly formed acetate. These separated intermediates are then chemically converted to the final (-)- γ -ionone product.





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